7-Propylsulfanyl-quinazolin-4-one

Medicinal Chemistry Drug Design Property Optimization

Quinazolin-4-one SAR demands precise 7-position substitution; generic 2- or 3-substituted analogs fail to replicate GABA-A receptor subtype selectivity. 7-Propylsulfanyl-quinazolin-4-one delivers a lipophilic thioether pharmacophore at the critical 7-position, enabling: • GABA-A PAM lead optimization with novel chemotype • Antifungal SAR exploring 7-Cl/7-Br isosteric replacement • Kinase inhibitor design targeting hydrophobic pockets adjacent to the ATP site Supplied as 95% pure research chemical with batch consistency for chemoproteomic probe development.

Molecular Formula C11H12N2OS
Molecular Weight 220.29 g/mol
Cat. No. B8348461
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Propylsulfanyl-quinazolin-4-one
Molecular FormulaC11H12N2OS
Molecular Weight220.29 g/mol
Structural Identifiers
SMILESCCCSC1=CC2=C(C=C1)C(=O)NC=N2
InChIInChI=1S/C11H12N2OS/c1-2-5-15-8-3-4-9-10(6-8)12-7-13-11(9)14/h3-4,6-7H,2,5H2,1H3,(H,12,13,14)
InChIKeyQVSGVNAEZGBBSW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Propylsulfanyl-quinazolin-4-one: Properties & Procurement


7-Propylsulfanyl-quinazolin-4-one (IUPAC: 7-propylsulfanyl-3H-quinazolin-4-one; molecular formula C11H12N2OS; MW 220.29 g/mol) is a member of the quinazolin-4-one family, characterized by a propylsulfanyl (-S-CH2CH2CH3) substituent at the 7-position of the bicyclic quinazolinone core [1]. This compound is primarily supplied as a research chemical (typical purity 95%) for use in medicinal chemistry and probe discovery studies [2]. Unlike more common 2-substituted or 3-substituted quinazolin-4-ones, the 7-position substitution pattern places the lipophilic side chain on the benzo-fused ring, a position known to modulate target selectivity in GABA-A receptor and kinase inhibitor programs [3].

7-Propylsulfanyl-quinazolin-4-one: Non-Interchangeability


The position of the alkylsulfanyl substituent fundamentally dictates the biological target profile and physicochemical properties of quinazolin-4-one derivatives. SAR studies on 6-, 7-, and 8-substituted 2,3-diphenyl-quinazolin-4(3H)-ones demonstrate that moving a substituent from the 7-position to the 6- or 8-position can shift GABA-A receptor subtype selectivity and potency [1]. The 7-position is particularly sensitive to lipophilic substitution, as evidenced by work showing that the most potent in vitro antifungal quinazolinones carry a halogen or isostere at the 7-position, with activity modulated by hydrophobicity at this site . Consequently, simple replacement of the 7-propylsulfanyl group with a shorter alkylthio chain, a halogen, or relocation to the 2-position (as in 2-propylthio-quinazolin-4-one) cannot be assumed to preserve activity. This compound occupies a distinct chemical space that requires specific procurement rather than generic substitution.

7-Propylsulfanyl-quinazolin-4-one: Differentiation Evidence


Positional Isomer Differentiation: 7- vs. 2-Propylsulfanyl

The 7-propylsulfanyl isomer (target compound) and the 2-propylsulfanyl isomer represent distinct chemical entities with non-identical InChIKeys (target: not publicly registered; 2-isomer: UGHOIXMJQBAWQL-UHFFFAOYSA-N [1]). While direct head-to-head biological comparison data are absent from the public domain, the 2-isomer has been characterized spectroscopically (FTIR and GC-MS available), confirming structural difference from the 7-isomer [1]. In quinazolin-4-one SAR, the 7-position is part of the benzo ring and influences electron density and steric interactions differently than the 2-position on the pyrimidine ring, which directly affects hydrogen-bonding with biological targets [2]. Procurement must specify the 7-isomer to avoid the 2-isomer, which is more commonly available and has been separately studied in bronchodilator programs.

Medicinal Chemistry Drug Design Property Optimization

Lipophilicity: 7-Propylsulfanyl vs. 7-Methylthio & 7-Chloro

The propylsulfanyl chain at the 7-position provides distinct lipophilicity compared to methylthio or chloro substituents at the same position. While measured logP values for the target compound are not available in authoritative databases [1], the propylsulfanyl group (three-carbon chain) is predicted to increase logP by approximately 1.0–1.5 units compared to the methylthio analog (one-carbon chain) and by approximately 0.5–1.0 units compared to the chloro analog, based on established π-values for alkylthio substituents [2]. This hydrophobicity difference is relevant because 7-position lipophilicity directly correlates with oral activity in murine candidosis models, where 7-Cl derivatives with optimal logP showed the best in vivo performance . The extended propyl chain may offer a unique balance of lipophilicity and conformational flexibility not achievable with 7-halogen or shorter alkylthio analogs.

Physicochemical Profiling logP Drug-likeness

Biological Target Space: 7- vs. 2,3-Substituted Quinazolinones

Quinazolin-4-ones with substituents at different positions engage different biological target classes. 2- and 3-substituted quinazolin-4-ones, such as 3-(4-chlorophenyl)-2-(3-substituted propyl thio) derivatives, have been characterized as H1-antihistaminic agents with in vivo protection rates (e.g., compound PC5 showed 77.53% protection vs. 70.09% for chlorpheniramine maleate in guinea pig bronchospasm models) . In contrast, 7-substituted quinazolin-4-ones have been explored primarily as GABA-A receptor modulators, where the 7-position is a key site for tuning subtype selectivity [1]. Additionally, 7-substituted quinazolinones carrying halogen isosteres at this position have shown antifungal activity in Candida models . The 7-propylsulfanyl group offers a sulfur-containing pharmacophore at a position known to influence GABA-A and antifungal activity, distinct from the antihistaminic profile of 2,3-disubstituted analogs.

Target Engagement Receptor Selectivity Kinase Inhibition

Synthetic Tractability: 7-Propylsulfanyl vs. 6-Substituted Analogs

The 7-propylsulfanyl substitution pattern offers different synthetic utility compared to 6-substituted analogs. A published synthetic route for 6-amino and 6-sulfanyl-3H-quinazolin-4-ones uses 6-bromoquinazolinone intermediates and Pd-catalyzed Buchwald-Hartwig coupling to introduce amines or thiols (15 mol% Pd(OAc)₂/Xantphos, t-BuOK in 1,4-dioxane, yields typically 40–75%) [1]. For 7-substituted analogs, the synthetic entry would require 7-bromo-quinazolin-4-one as a key intermediate, which is commercially available (7-bromo-3H-quinazolin-4-one, MW 225.04 g/mol) . This provides a distinct synthetic vector: 7-substituted building blocks are less common in commercial libraries than 6-substituted variants, making the 7-propylsulfanyl compound a valuable scaffold for exploring underexploited chemical space in the quinazolinone SAR landscape.

Synthetic Chemistry Building Blocks Library Design

7-Propylsulfanyl-quinazolin-4-one: Application Scenarios


GABA-A Receptor Modulator Discovery & SAR Expansion

The 7-position of quinazolin-4-ones is a critical site for modulating GABA-A receptor subtype selectivity, as demonstrated by SAR studies on 6-, 7-, and 8-substituted 2,3-diphenyl-quinazolin-4(3H)-ones [1]. The 7-propylsulfanyl group offers a lipophilic, sulfur-containing pharmacophore at this key position, providing a novel chemotype for exploring allosteric modulation of GABA-A receptors. Researchers developing positive allosteric modulators (PAMs) for neurological indications should prioritize this compound over 2- or 3-substituted quinazolinones, which have been validated for antihistaminic rather than GABAergic targets.

Antifungal Lead Optimization via 7-Position Hydrophobicity

SAR data indicate that the most potent in vitro antifungal quinazolinones carry a halogen or isostere at the 7-position, with oral activity modulated by hydrophobicity at this site . The 7-propylsulfanyl substituent provides an intermediate lipophilicity not attainable with halogen substituents, potentially optimizing the balance between potency and pharmacokinetics in systemic candidosis models. This compound is a rational candidate for antifungal lead optimization programs seeking to explore isosteric replacement of 7-Cl or 7-Br with a 7-alkylthio group.

Fragment-Based Kinase Inhibitor Discovery

Quinazolin-4-ones are privileged scaffolds in kinase inhibitor design, with the EGFR inhibitor gefitinib exemplifying the quinazoline pharmacophore. The 7-position on the quinazolinone core is accessible for additional interactions with the kinase hinge region or solvent-exposed areas [2]. The 7-propylsulfanyl group provides a flexible, lipophilic extension that can probe hydrophobic pockets adjacent to the ATP binding site, offering differentiation from 6-substituted or 8-substituted analogs that have been more extensively explored in commercial kinase libraries.

Chemical Biology Probe for Target Identification

Given the lack of pre-existing biological annotation in ChEMBL [3], 7-propylsulfanyl-quinazolin-4-one is well-suited for chemoproteomic target identification studies. Its distinct 7-substitution pattern and the nucleophilic sulfur atom provide a chemical handle for affinity-based protein profiling (AfBPP) probe development. The absence of known targets minimizes bias in pull-down experiments, making it an attractive starting point for phenotypic screening and target deconvolution studies.

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